molecular formula C13H21N B14506038 2-(4-tert-Butylcyclohexylidene)propanenitrile CAS No. 63089-63-4

2-(4-tert-Butylcyclohexylidene)propanenitrile

Cat. No.: B14506038
CAS No.: 63089-63-4
M. Wt: 191.31 g/mol
InChI Key: QWDDYLMJOHJSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-Butylcyclohexylidene)propanenitrile is an organic compound with the molecular formula C13H21N It is characterized by a cyclohexylidene ring substituted with a tert-butyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butylcyclohexylidene)propanenitrile typically involves the reaction of 4-tert-butylcyclohexanone with a suitable nitrile source under basic conditions. One common method is the condensation of 4-tert-butylcyclohexanone with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the nitrile group, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylcyclohexylidene)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(4-tert-Butylcyclohexylidene)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylcyclohexylidene)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-Butylcyclohexylidene)acetic acid
  • 2-(4-tert-Butylcyclohexylidene)acetaldehyde
  • 4-tert-Butylcyclohexanone

Uniqueness

2-(4-tert-Butylcyclohexylidene)propanenitrile is unique due to the presence of both a nitrile group and a tert-butyl group on the cyclohexylidene ring.

Properties

CAS No.

63089-63-4

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2-(4-tert-butylcyclohexylidene)propanenitrile

InChI

InChI=1S/C13H21N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h12H,5-8H2,1-4H3

InChI Key

QWDDYLMJOHJSFN-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(CC1)C(C)(C)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.